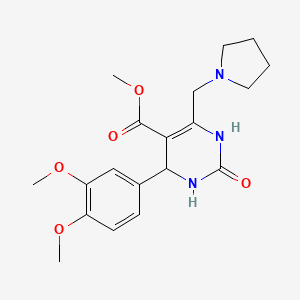![molecular formula C13H21BrN2O3 B11467463 2-({2-[(3-Bromo-4,5-dimethoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B11467463.png)
2-({2-[(3-Bromo-4,5-dimethoxybenzyl)amino]ethyl}amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-{[(3-bromo-4,5-dimethoxyphenyl)methyl]amino}ethyl)amino]ethan-1-ol is an organic compound characterized by the presence of a bromine atom, two methoxy groups, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[(3-bromo-4,5-dimethoxyphenyl)methyl]amino}ethyl)amino]ethan-1-ol typically involves multiple steps. One common method includes the bromination of 3,4-dimethoxybenzyl alcohol to introduce the bromine atom. This is followed by a nucleophilic substitution reaction with ethylenediamine to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[(3-bromo-4,5-dimethoxyphenyl)methyl]amino}ethyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
2-[(2-{[(3-bromo-4,5-dimethoxyphenyl)methyl]amino}ethyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-{[(3-bromo-4,5-dimethoxyphenyl)methyl]amino}ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The ethanolamine moiety may also contribute to its solubility and overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl alcohol
- 3-Bromo-4,5-dimethoxyphenethylamine
- 2-Bromo-4,5-dimethoxyphenylacetic acid
Uniqueness
Compared to these similar compounds, 2-[(2-{[(3-bromo-4,5-dimethoxyphenyl)methyl]amino}ethyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21BrN2O3 |
|---|---|
Molecular Weight |
333.22 g/mol |
IUPAC Name |
2-[2-[(3-bromo-4,5-dimethoxyphenyl)methylamino]ethylamino]ethanol |
InChI |
InChI=1S/C13H21BrN2O3/c1-18-12-8-10(7-11(14)13(12)19-2)9-16-4-3-15-5-6-17/h7-8,15-17H,3-6,9H2,1-2H3 |
InChI Key |
PAMCJFJGBHEZJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCNCCO)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B11467380.png)

![(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B11467382.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-fluorobenzamide](/img/structure/B11467387.png)
![5-(3-bromophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11467389.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyridine-2-carboxamide](/img/structure/B11467395.png)
![6-(4-bromophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11467398.png)
![9-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11467403.png)
![6-butyl-8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11467418.png)

![N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11467424.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(furan-3-ylmethyl)acetamide](/img/structure/B11467439.png)
![N-cyclopropyl-2-({[4-(morpholin-4-ylsulfonyl)phenoxy]acetyl}amino)benzamide](/img/structure/B11467445.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11467451.png)
